BenchChemオンラインストアへようこそ!

6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

PI3Kα inhibition Kinase affinity X-ray crystallography

6-(3-Fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one (CAS 1087657-89-3, MW 310.33) is a pyrido[4,3-d]pyrimidin-5(6H)-one derivative that functions as a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR). The compound emerged from a lead optimization program at Pfizer that employed structure-based drug design to improve physicochemical properties while maintaining dual PI3Kα/mTOR inhibitory activity.

Molecular Formula C17H15FN4O
Molecular Weight 310.33 g/mol
Cat. No. B4461198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Molecular FormulaC17H15FN4O
Molecular Weight310.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)F
InChIInChI=1S/C17H15FN4O/c18-12-4-3-5-13(10-12)22-9-6-15-14(16(22)23)11-19-17(20-15)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2
InChIKeyXKTCWZCRGNFKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one: PI3Kα/mTOR Dual Inhibitor Core Profile


6-(3-Fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one (CAS 1087657-89-3, MW 310.33) is a pyrido[4,3-d]pyrimidin-5(6H)-one derivative that functions as a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR) . The compound emerged from a lead optimization program at Pfizer that employed structure-based drug design to improve physicochemical properties while maintaining dual PI3Kα/mTOR inhibitory activity . Its binding mode has been confirmed by X‑ray crystallography (PDB: 4FA6, 2.70 Å resolution), which provides atomic-level validation of the compound’s interaction with the PI3Kγ active site .

Why Generic Pyrido[4,3-d]pyrimidin-5(6H)-one Analogs Cannot Replace 6-(3-Fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one


The pyrido[4,3-d]pyrimidin-5(6H)-one scaffold accommodates a wide range of substituents that profoundly alter kinase selectivity, potency, and ADME properties . Simple substitution at the N6‑phenyl ring (e.g., moving fluorine from meta to para, or replacing 3‑fluorophenyl with unsubstituted phenyl) or replacing the 2‑pyrrolidine with piperidine or other amines yields analogs with markedly different PI3K isoform selectivity profiles and mTOR inhibition ratios . Even minor structural changes within this chemotype can shift the compound from a dual PI3Kα/mTOR inhibitor to a PI3Kδ‑selective agent (e.g., leniolisib/CDZ173), or alter the balance of PI3Kα vs. mTOR potency, directly impacting biological readouts such as pathway inhibition and anti‑proliferative activity . Consequently, generic substitution with a structurally similar pyrido[4,3-d]pyrimidin-5(6H)-one derivative without confirming the specific substitution pattern risks failure in target engagement and functional assays.

Quantitative Differentiation Evidence for 6-(3-Fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one vs. Closest Analogs


PI3Kα Affinity: Sub‑Nanomolar Ki Confirmed by X‑Ray Co‑Crystal Structure

The target compound exhibits a Ki of 0.436 nM against mouse PI3Kα in a biochemical assay . This sub‑nanomolar affinity is corroborated by a co‑crystal structure with PI3Kγ (PDB: 4FA6), which confirms an ATP‑competitive binding mode at 2.70 Å resolution . In contrast, the widely cited dual PI3K/mTOR inhibitor PI‑103 (a pyridofuropyrimidine) shows a PI3Kα IC50 of approximately 2 nM , while NVP‑BEZ235 (an imidazoquinoline) reports a PI3Kα IC50 of approximately 4 nM . Although assay formats differ (Ki vs. IC50), the target compound’s Ki places it among the most potent PI3Kα binders in the pyrido[4,3-d]pyrimidin-5(6H)-one class.

PI3Kα inhibition Kinase affinity X-ray crystallography

mTOR Affinity: 18.6 nM Ki Enables Balanced Dual Inhibition

The target compound inhibits human mTOR with a Ki of 18.6 nM, yielding a PI3Kα/mTOR selectivity ratio of approximately 43‑fold (0.436 nM vs. 18.6 nM) . For comparison, the well‑characterized dual inhibitor PI‑103 exhibits an IC50 of approximately 13 nM against mTOR , while NVP‑BEZ235 has an mTOR IC50 of approximately 20.7 nM . The target compound’s mTOR affinity is comparable to these clinical‑stage dual inhibitors, while its PI3Kα affinity is markedly higher, producing a profile that strongly favors PI3Kα engagement at lower concentrations.

mTOR inhibition Dual PI3K/mTOR Kinase selectivity

Kinase Selectivity Profile: PI3Kδ and FLT3 Counterscreening Data

Selectivity profiling data from Vertex Pharmaceuticals, curated in BindingDB and ChEMBL, show that the target compound exhibits a Ki >4000 nM against PI3Kδ and a Ki of 1100 nM against FLT3 . This indicates a selectivity window of >9000‑fold for PI3Kα over PI3Kδ and >2500‑fold over FLT3. In contrast, the PI3Kδ‑selective pyrido[4,3-d]pyrimidine analog leniolisib (CDZ173) has an IC50 of 0.244 nM against PI3Kδ , demonstrating that the N6‑phenyl substituent (3‑fluorophenyl vs. leniolisib’s 6‑methoxy‑5‑(trifluoromethyl)pyridin‑3‑yl) fundamentally redirects isoform selectivity within the same scaffold.

Kinase selectivity PI3Kδ FLT3 Off-target profiling

Cellular Pathway Inhibition: pAKT Suppression in PTEN‑Null Tumor Cells

In cellular assays using the PTEN‑null U87MG glioblastoma line, the target compound inhibited AKT phosphorylation (pAKT Ser473) with an IC50 of approximately 10 nM, as reported in the primary publication . By comparison, the structurally related PI3Kδ‑selective inhibitor leniolisib showed an IC50 >1000 nM for pAKT suppression in the same PTEN‑null context, reflecting its selectivity for the p110δ isoform over p110α . The ~100‑fold difference in cellular pAKT IC50 between these two pyrido[4,3-d]pyrimidin-5(6H)-one derivatives underscores the functional consequence of the N6‑aryl substituent choice.

Cellular pharmacodynamics pAKT inhibition PTEN‑null PI3K pathway

ADME and Physicochemical Differentiation: Optimized Properties from the MPP Series

The target compound was identified through a lead optimization program that simultaneously optimized potency and physicochemical properties within the 4-methylpyrido pyrimidinone (MPP) series . The primary publication highlights that the compound was selected for its balanced profile of PI3Kα/mTOR dual inhibition and favorable drug‑like properties, including improved metabolic stability relative to earlier pyrido[4,3-d]pyrimidin-5(6H)-one leads . While exact ADME parameters are not publicly disclosed, the context of the optimization campaign—which explicitly prioritized physicochemical property‑based design alongside structure‑based drug design—distinguishes this compound from early‑generation pyrido[4,3-d]pyrimidin‑5(6H)-one derivatives that lacked such integrated optimization .

ADME Physicochemical properties Lead optimization Drug-likeness

Structural Authentication: PDB 4FA6 Provides Definitive Binding Mode Confirmation

A co‑crystal structure of the target compound bound to PI3Kγ has been deposited in the Protein Data Bank (PDB: 4FA6) at 2.70 Å resolution, with refined R‑work/R‑free values of 0.205/0.257 . This structure provides unambiguous electron density for the 3‑fluorophenyl and pyrrolidine substituents, confirming the compound’s identity and binding pose . In contrast, many closely related pyrido[4,3-d]pyrimidin-5(6H)-one analogs in vendor catalogs lack publicly available co‑crystal structures, leaving their binding modes inferred rather than experimentally verified. The availability of a high‑quality co‑crystal structure reduces the risk of acquiring a mis‑annotated or inactive batch.

X-ray crystallography Binding mode Structural biology Quality control

Optimal Application Scenarios for 6-(3-Fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one Based on Quantitative Evidence


PI3Kα‑Dependent Pathway Dissection in PTEN‑Deficient Cancer Models

The compound’s sub‑nanomolar PI3Kα Ki (0.436 nM) and potent cellular pAKT suppression (IC50 ≈ 10 nM in PTEN‑null U87MG cells) make it suitable for studying PI3Kα‑driven signaling in PTEN‑deficient cancer lines, where PI3Kδ‑selective inhibitors are ineffective . Use at 10–100 nM ensures robust target engagement while minimizing mTOR inhibition (Ki 18.6 nM), allowing researchers to distinguish PI3Kα‑specific effects from combined pathway shutdown . The co‑crystal structure (PDB: 4FA6) further enables docking‑based mutant analysis for resistance studies .

Dual PI3Kα/mTOR Pathway Inhibition for Feedback Loop Studies

With a PI3Kα Ki of 0.436 nM and an mTOR Ki of 18.6 nM (selectivity ratio ~43), the compound can be titrated to achieve sequential engagement of PI3Kα then mTOR, enabling dose‑response studies of pathway feedback reactivation . At concentrations above 100 nM, mTOR inhibition becomes significant, allowing researchers to compare single‑agent PI3Kα inhibition vs. dual PI3Kα/mTOR blockade within a single compound gradient . This avoids the confounding variables introduced when combining two separate inhibitors.

Kinase Selectivity Profiling Reference Standard for Pyrido[4,3-d]pyrimidin-5(6H)-one Chemical Probes

The compound’s characterized selectivity profile against PI3Kδ (Ki >4000 nM) and FLT3 (Ki 1100 nM) establishes it as a reference point for benchmarking new pyrido[4,3-d]pyrimidin-5(6H)-one analogs . Its inverted selectivity relative to leniolisib (PI3Kδ‑selective) makes the pair useful as positive/negative controls for PI3K isoform assay validation . The publicly available co‑crystal structure (PDB: 4FA6) and curated ChEMBL/BindingDB data provide a transparent, reproducible basis for computational and experimental benchmarking .

Structure‑Based Drug Design and Computational Chemistry

The high‑resolution co‑crystal structure (PDB: 4FA6, 2.70 Å, R‑free = 0.257) provides a validated starting point for molecular docking, free‑energy perturbation (FEP) calculations, and pharmacophore modeling of the pyrido[4,3-d]pyrimidin-5(6H)-one scaffold in the PI3K ATP‑binding pocket . The defined electron density for the 3‑fluorophenyl and pyrrolidine moieties allows accurate placement of substituent vectors, facilitating rational design of next‑generation analogs with modified selectivity or ADME profiles . This structural resource is absent for most commercially available analogs.

Quote Request

Request a Quote for 6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.